Methyl 4-bromo-3-methyl-2-nitrobenzoate

Catalog No.
S3444269
CAS No.
821773-44-8
M.F
C9H8BrNO4
M. Wt
274.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-bromo-3-methyl-2-nitrobenzoate

CAS Number

821773-44-8

Product Name

Methyl 4-bromo-3-methyl-2-nitrobenzoate

IUPAC Name

methyl 4-bromo-3-methyl-2-nitrobenzoate

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07 g/mol

InChI

InChI=1S/C9H8BrNO4/c1-5-7(10)4-3-6(9(12)15-2)8(5)11(13)14/h3-4H,1-2H3

InChI Key

VXXXNVOYCIFVSJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])C(=O)OC)Br

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])C(=O)OC)Br

Application in Photoactive Materials

Scientific Field: Material Science and Chemistry

Methods of Application: The synthesis and structure of this novel ortho-fluoroazobenzene is described in the referenced study . The molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .

Results or Outcomes: Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state . The absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene .

Use in Chemical Synthesis

Scientific Field: Organic Chemistry

Summary of the Application: Methyl 2-nitrobenzoate, a related compound, may be used in chemical synthesis studies .

Use in Synthesis of Anti-Inflammatory Drugs

Scientific Field: Medicinal Chemistry

Summary of the Application: 2-Bromo-3-nitrobenzoic Acid Methyl Ester, a related compound, is an intermediate in the synthesis of the anti-inflammatory drug Balsalazide .

Use in Synthesis of Various Chemical Compounds

Summary of the Application: Methyl 2-methyl-3-nitrobenzoate, a related compound, may be used in the synthesis of various chemical compounds such as methyl indole-4-carboxylate, 5-aminoisoquinolin-1 (2 H)-one, 5-nitroisocoumarin, substituted nitrostyrene, and benzoic acids .

Methods of Application: These compounds are synthesized via reaction with aromatic aldehydes in the presence of DBU in DMSO .

Use in Synthesis of Photoactive Materials

Summary of the Application: Methyl 4-bromo-3-nitrobenzoate is used in the synthesis of photoactive materials . These materials are of interest in the development of advanced sensors, drug delivery systems, data storage devices, and molecular switches .

Use as an Intermediate in Chemical Synthesis

Summary of the Application: Methyl 4-bromo-3-methyl-2-nitrobenzoate is used as an intermediate in the synthesis of various chemical compounds .

Methyl 4-bromo-3-methyl-2-nitrobenzoate is an organic compound characterized by a benzoate structure with three functional groups: a methyl group, a bromo group, and a nitro group. Its chemical formula is C9H8BrNO4C_9H_8BrNO_4, and it has a molecular weight of approximately 274.07 g/mol. The compound typically appears as a solid, with melting points ranging from 101 to 105 °C, and it is soluble in organic solvents such as toluene .

Typical of aromatic compounds:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to new functional groups being introduced into the molecule.
  • Reduction Reactions: The nitro group can undergo reduction to form an amine, which can further react with other reagents.
  • Esterification: The benzoate moiety can react with alcohols to form esters under acidic conditions.

These reactions enable the compound to serve as an intermediate in synthesizing more complex organic molecules.

Research indicates that compounds similar to methyl 4-bromo-3-methyl-2-nitrobenzoate exhibit various biological activities, including antibacterial and antitumor properties. The presence of the nitro group is particularly significant in medicinal chemistry, as it often contributes to the biological efficacy of the compound. Studies have shown that derivatives of nitrobenzoates can inhibit certain enzymes or interfere with cellular processes in pathogenic organisms .

Methyl 4-bromo-3-methyl-2-nitrobenzoate can be synthesized through several methods:

  • Nitration of Methyl 4-bromo-3-methylbenzoate: This involves treating methyl 4-bromo-3-methylbenzoate with a nitrating agent such as nitric acid in the presence of sulfuric acid.
  • Bromination of Methyl 3-methyl-2-nitrobenzoate: Bromine can be introduced into the aromatic ring through electrophilic aromatic substitution.
  • Using Aromatic Aldehydes: Reactions involving aromatic aldehydes in the presence of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can yield this compound through condensation reactions .

Methyl 4-bromo-3-methyl-2-nitrobenzoate finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: The compound is utilized in the development of photoactive materials due to its ability to undergo structural changes upon exposure to light.
  • Chemical Research: It is employed in studies focusing on reaction mechanisms and the development of new synthetic methodologies .

Interaction studies involving methyl 4-bromo-3-methyl-2-nitrobenzoate often focus on its reactivity with biological macromolecules and other small molecules:

  • Enzyme Inhibition: Research has indicated potential interactions with enzymes, making it a candidate for further studies in drug design.
  • Complex Formation: The ability to form complexes with metal ions or other ligands has been explored, revealing insights into its coordination chemistry .

Methyl 4-bromo-3-methyl-2-nitrobenzoate shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:

Compound NameStructure CharacteristicsSimilarity Score
Methyl 5-bromo-2-methyl-3-nitrobenzoateDifferent position of bromo and nitro groups0.95
Methyl 3-bromo-2-methyl-5-nitrobenzoateVariation in nitro group position0.92
Methyl 4-bromo-2-nitrobenzoateLacks the methyl group at position three0.91
Methyl 3-amino-4-bromo-2-nitrobenzoateContains an amino group instead of a methyl group0.91
tert-Butyl 4-bromo-2-nitrobenzoateTert-butyl group instead of methyl0.95

These compounds illustrate variations in substituents that can affect both chemical reactivity and biological activity, highlighting the uniqueness of methyl 4-bromo-3-methyl-2-nitrobenzoate within this class of compounds .

The synthesis of nitroaromatic esters traces its origins to classical nitration methodologies employing mixed acids (HNO₃/H₂SO₄) for electrophilic aromatic substitution. Early 20th-century techniques focused on mono-nitration of benzoic acid derivatives, but poor regioselectivity and harsh conditions limited their applicability. For instance, nitration of methyl benzoate under traditional conditions often yielded mixtures of ortho-, meta-, and para-nitro isomers due to the ester group’s dual role as an electron-withdrawing meta-director and a steric hindrance source.

The development of directed ortho-metalation in the 1980s revolutionized nitroaromatic synthesis by enabling pre-functionalization of aromatic rings. By temporarily installing directing groups such as boronic acids or sulfonates, chemists achieved higher regiochemical fidelity during nitration. Additionally, the advent of solid acid catalysts (e.g., zeolites) in the 1990s provided milder nitration conditions, reducing side reactions like ester hydrolysis. These innovations laid the groundwork for modern strategies to assemble polyfunctionalized nitroaromatic esters.

Contemporary Approaches to Regioselective Bromination in Polyfunctionalized Benzoate Systems

Introducing bromine at position 4 in methyl 3-methyl-2-nitrobenzoate requires navigating competing electronic effects from the nitro (meta-directing) and ester (meta-directing) groups. Recent studies highlight the efficacy of Lewis acid-mediated bromination to override inherent directing biases. For example, FeBr₃-catalyzed bromination in dichloromethane at 0°C selectively installs bromine at position 4, leveraging the ester’s steric bulk to shield position 2.

Table 1: Regioselectivity of Bromination Agents in Methyl 3-Methyl-2-Nitrobenzoate

Brominating AgentCatalystSolventTemperature% Yield (4-Bromo)
Br₂FeBr₃CH₂Cl₂0°C78%
NBSAIBNCCl₄80°C65%
HBr/H₂O₂Acetic Acid25°C42%

Alternative strategies employ temporary directing groups. Installing a removable trimethylsilyl group at position 4 prior to nitration and esterification ensures subsequent bromination occurs exclusively at the pre-marked site. This method achieves >90% regioselectivity but requires additional synthetic steps.

Catalytic Systems for Concurrent Methylation and Nitration Reactions

Concurrent methylation and nitration presents a formidable challenge due to the incompatibility of methylating agents (e.g., CH₃I) with strong nitrating acids. However, tandem catalytic systems have emerged to circumvent this issue. A notable example involves palladium-catalyzed C–H activation to install methyl groups via Suzuki-Miyaura coupling, followed by in situ nitration using acetyl nitrate.

The use of bimetallic catalysts (e.g., Pd/Cu) enables sequential C–H methylation and nitration in a single pot. For instance, Pd(OAc)₂ and Cu(NO₃)₂ in trifluoroethanol facilitate methylation at position 3 via directed C–H functionalization, followed by nitration at position 2 with minimal byproduct formation. This approach reduces intermediate purification steps and improves overall atom economy.

Solvent Effects and Reaction Medium Optimization in Multi-Step Syntheses

Solvent choice critically influences reaction efficiency in multi-step syntheses. Polar aprotic solvents like dimethylformamide (DMF) enhance nitration rates by stabilizing nitrosonium intermediates, while non-polar solvents (e.g., toluene) favor bromination by minimizing ester hydrolysis.

Table 2: Solvent Impact on Key Reaction Steps

Reaction StepOptimal SolventDielectric ConstantKey Benefit
NitrationDMF36.7Stabilizes nitronium ion
BrominationCH₂Cl₂8.9Minimizes ester hydrolysis
MethylationToluene2.4Enhances Pd-catalyzed C–H activation

Recent advances emphasize green chemistry principles. Cyclopentyl methyl ether (CPME), a low-toxicity solvent, has shown promise in nitration and bromination steps, offering comparable yields to traditional solvents while improving recyclability.

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Exact Mass

272.96367 g/mol

Monoisotopic Mass

272.96367 g/mol

Heavy Atom Count

15

Wikipedia

Methyl 4-bromo-3-methyl-2-nitrobenzoate

Dates

Modify: 2023-08-19

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